4,5-Octanedione chemical properties and structure
4,5-Octanedione chemical properties and structure
An In-depth Technical Guide to 4,5-Octanedione: Structure, Properties, and Applications
Introduction
4,5-Octanedione (CAS No. 5455-24-3), also known as bibutyryl or dipropyl diketone, is an aliphatic α-diketone, a class of organic compounds characterized by two adjacent carbonyl groups.[1] This structural feature imparts unique reactivity, making it a valuable intermediate in various fields of chemical science. While recognized for its applications in the flavor and fragrance industry, its utility extends to organic synthesis and materials science.[1][2] This guide provides a comprehensive technical overview of 4,5-Octanedione, detailing its chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. Understanding these is the first step in harnessing its chemical potential.
Chemical Structure
4,5-Octanedione possesses a simple acyclic eight-carbon chain with carbonyl groups at the C4 and C5 positions. The molecule has a total of five rotatable bonds, contributing to its conformational flexibility.[2]
Caption: 2D Chemical Structure of 4,5-Octanedione.
Physicochemical Properties
The bulk properties of 4,5-Octanedione are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification procedures.
| Property | Value | Source(s) |
| IUPAC Name | octane-4,5-dione | [2] |
| Synonyms | Bibutyryl, Dipropyl diketone, n-Octane-4,5-dione | [2][3] |
| CAS Number | 5455-24-3 | [1][3] |
| Molecular Formula | C₈H₁₄O₂ | [2][4] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | At high concentration, a powerful pungent, fatty, buttery aroma; pleasant creamy-buttery upon dilution. | [2] |
| Boiling Point | 168 °C at 760 mmHg | [3][5] |
| Density | 0.908 - 0.918 g/cm³ at 20°C | [2][3] |
| Flash Point | 56.5 °C | [3][5] |
| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents. | [2] |
| Refractive Index | 1.414 - 1.424 at 20°C | [2] |
Computed Molecular Properties
Computational descriptors provide further insight into the molecule's behavior in biological and chemical systems, such as its potential for hydrogen bonding and its conformational complexity.
| Property | Value | Source(s) |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bond Count | 5 | [2] |
| LogP (Octanol/Water) | 1.72480 | [3][5] |
| Polar Surface Area (PSA) | 34.14 Ų | [3] |
Advanced Spectroscopic Characterization
Unambiguous structural elucidation is the cornerstone of chemical research. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular framework.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be symmetric. Protons on the α-carbons (C3 and C6) would appear as triplets, deshielded by the adjacent carbonyl groups. The protons on the β-carbons (C2 and C7) would appear as sextets, and the terminal methyl protons (C1 and C8) would appear as triplets.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aliphatic region for the symmetric carbons (C1/C8, C2/C7, C3/C6) and a significantly downfield signal for the carbonyl carbons (C4/C5), typically in the range of 190-210 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretch of the diketone. The absence of a broad band around 3300-3500 cm⁻¹ confirms the absence of hydroxyl groups.[8]
Mass Spectrometry (MS)
In mass spectrometry, 4,5-Octanedione is expected to show a molecular ion peak (M⁺) at m/z = 142. The primary fragmentation pattern would likely involve α-cleavage, resulting in the loss of propyl (C₃H₇) or butyryl (C₄H₇O) radicals, leading to characteristic fragment ions.
Synthesis and Reactivity
The synthesis of α-diketones like 4,5-octanedione has evolved, with several reliable methods available to chemists.[1]
General Synthetic Methodologies
While specific, high-yield syntheses for 4,5-octanedione are proprietary or less commonly published, general methods for α-diketone synthesis are well-established and applicable.[9] A prevalent approach is the oxidation of the corresponding internal alkyne, 4-octyne.
Caption: General workflow for the synthesis of 4,5-Octanedione.
Causality Behind Experimental Choices:
-
Oxidation: Strong oxidizing agents are required to cleave the alkyne's triple bond and form the vicinal carbonyls. The choice between permanganate and ruthenium-based systems often depends on substrate tolerance, scale, and cost.[10]
-
Workup: The workup is crucial to remove inorganic byproducts and unreacted starting material. An aqueous quench neutralizes the oxidant, and extraction isolates the organic product.
-
Purification: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying the final product on a large scale. For higher purity, column chromatography can be employed.
Key Reactivity
The adjacent carbonyl groups make 4,5-octanedione a versatile building block.[1] Its reactivity is central to its use in synthesizing more complex molecules, particularly heterocycles. A classic example is the condensation reaction with primary amines or diamines to form imines or heterocyclic systems like quinoxalines, which are important scaffolds in medicinal chemistry.
Industrial and Research Applications
4,5-Octanedione's applications span several industries, driven by its distinct sensory properties and its chemical reactivity.
Flavor and Fragrance Industry
4,5-Octanedione is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 4533) and is considered Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food.[2] Its powerful buttery and creamy aroma profile makes it a component in dairy, fruity, and sweet flavor formulations.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[2]
Polymer and Materials Science
While 4,5-octanedione itself is not a primary component, its derivatives are valuable intermediates. For example, highly branched analogs like 4,4,5,5-tetramethyl-2,7-octanedione are used in the synthesis of materials for organic electronics, including organic semiconductors and components for OLEDs.[1] The stability and electron-accepting nature of the diketone core are beneficial in these material science applications.[1]
Organic Synthesis
As a bifunctional molecule, 4,5-octanedione serves as a precursor for synthesizing a variety of compounds, including 1,2,4-triazines, imidazoles, and quinoxalines.[1] This makes it a useful tool for chemists developing new pharmaceuticals and agrochemicals.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety.
Hazard Identification
Based on safety data for similar α-diketones, 4,5-Octanedione should be handled as a flammable liquid.[11] It is also likely to be a skin and eye irritant and may cause respiratory irritation if inhaled.
-
Physical Hazards: Flammable liquid and vapor.
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12] Grounding of containers and receiving equipment is necessary to prevent static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing and reducing agents.
Experimental Protocols
The following protocols are representative of the workflows used when working with 4,5-Octanedione.
Protocol: Analytical Sample Preparation for Spectroscopic Analysis
This protocol ensures the acquisition of high-quality data for structural confirmation.
Caption: Workflow for preparing 4,5-Octanedione for analysis.
Step-by-Step Methodology:
-
Sample Acquisition: Accurately weigh 10-20 mg of 4,5-Octanedione for NMR analysis. Smaller quantities are needed for IR and MS.
-
NMR Sample Preparation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry NMR tube. Ensure the sample is fully dissolved. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.
-
IR Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film for analysis.
-
MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a high-purity, volatile solvent like methanol or dichloromethane to facilitate ionization.
-
Data Acquisition: Run the prepared samples on the respective spectrometers (NMR, FT-IR, MS).
-
Data Analysis: Process the acquired data to confirm the structure and purity of the compound, comparing it against reference data.
Conclusion
4,5-Octanedione is a chemically significant molecule whose value is derived from the versatile reactivity of its α-diketone functional group. Beyond its well-established role in the flavor industry, it serves as a key building block in organic synthesis and holds potential for the development of advanced materials. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage its capabilities in their respective fields. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in a laboratory setting.
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